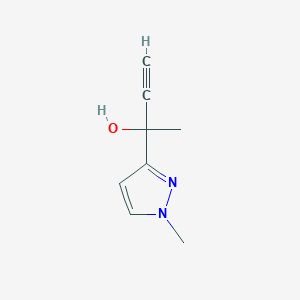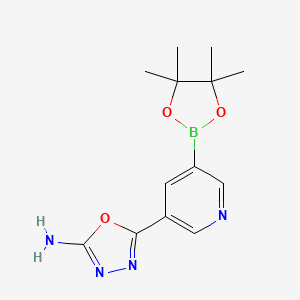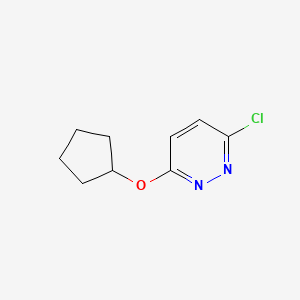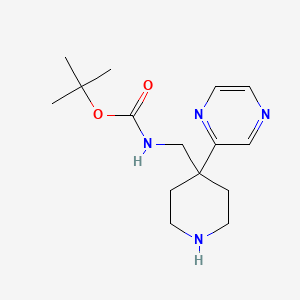dimethyl- CAS No. 448944-55-6](/img/structure/B13989057.png)
Silane, [(4-bromo-3-butynyl)oxy](1,1-dimethylethyl)dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound that features a brominated butynyl group attached to a tert-butyl dimethylsilyl ether
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromobut-3-yn-1-ol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like methylene chloride at room temperature. The product is then purified by standard techniques such as column chromatography .
Industrial Production Methods: While specific industrial production methods for ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane can be substituted by various nucleophiles, leading to the formation of different functionalized derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the alkyne moiety, to form corresponding epoxides or other oxidized products.
Reduction Reactions: Reduction of the alkyne group can yield alkenes or alkanes, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substituted derivatives with various functional groups.
- Epoxides or other oxidized products.
- Alkenes or alkanes from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane is used as a building block in organic synthesis, particularly in the preparation of complex molecules with potential biological activity .
Biology and Medicine: The compound’s derivatives are explored for their potential use in drug discovery and development, especially in the synthesis of molecules that can act as enzyme inhibitors or receptor modulators.
Industry: In materials science, ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane is used in the synthesis of polymers and other materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Wirkmechanismus
The mechanism of action of ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new bonds and functional groups. In oxidation and reduction reactions, the alkyne moiety is transformed, altering the compound’s electronic and steric properties.
Vergleich Mit ähnlichen Verbindungen
((4-Bromo-3-methylbut-2-en-1-yl)oxy)(tert-butyl)dimethylsilane): Similar structure but with a methyl group on the butenyl chain.
(4-Bromobut-1-yn-1-yl)trimethylsilane: Similar structure but with a trimethylsilyl group instead of a tert-butyl dimethylsilyl group.
Uniqueness: ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of both a brominated butynyl group and a tert-butyl dimethylsilyl ether
Eigenschaften
CAS-Nummer |
448944-55-6 |
|---|---|
Molekularformel |
C10H19BrOSi |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
4-bromobut-3-ynoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C10H19BrOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h7,9H2,1-5H3 |
InChI-Schlüssel |
UCWBYQNDSCUAAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCC#CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13988985.png)
![6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine](/img/structure/B13988993.png)
![2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B13989020.png)

![4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B13989027.png)
![6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13989035.png)
![1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B13989037.png)

![2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide](/img/structure/B13989046.png)



![Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13989065.png)
